2-(2,2,2-Trifluoro-1-(2-fluorophenyl)ethoxy)acetic acid
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Overview
Description
2-(2,2,2-Trifluoro-1-(2-fluorophenyl)ethoxy)acetic acid is a fluorinated organic compound characterized by the presence of trifluoromethyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoro-1-(2-fluorophenyl)ethoxy)acetic acid typically involves the reaction of 2-fluorophenylacetic acid with 2,2,2-trifluoroethanol under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoro-1-(2-fluorophenyl)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The trifluoromethyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2,2,2-Trifluoro-1-(2-fluorophenyl)ethoxy)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated groups make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2,2,2-Trifluoro-1-(2-fluorophenyl)ethoxy)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor signaling, and other cellular processes .
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but differs in its overall structure and reactivity.
2-Fluorophenylacetic acid: Contains the fluorophenyl group but lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness: 2-(2,2,2-Trifluoro-1-(2-fluorophenyl)ethoxy)acetic acid is unique due to the combination of trifluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H8F4O3 |
---|---|
Molecular Weight |
252.16 g/mol |
IUPAC Name |
2-[2,2,2-trifluoro-1-(2-fluorophenyl)ethoxy]acetic acid |
InChI |
InChI=1S/C10H8F4O3/c11-7-4-2-1-3-6(7)9(10(12,13)14)17-5-8(15)16/h1-4,9H,5H2,(H,15,16) |
InChI Key |
BXILHPKHOKJBAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)OCC(=O)O)F |
Origin of Product |
United States |
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